molecular formula C6H5FN2O2 B1329601 2-Fluoro-3-nitroaniline CAS No. 21397-11-5

2-Fluoro-3-nitroaniline

Cat. No. B1329601
CAS RN: 21397-11-5
M. Wt: 156.11 g/mol
InChI Key: NGFSHIJLJGVNTO-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitroaniline is a chemical compound that has been synthesized by the partial reduction of 2-fluoro-1,3-dinitrobenzene. It is a compound of interest due to its potential applications in various fields of chemistry and materials science. The synthesis and characterization of this compound, as well as its derivatives, have been the subject of several studies, indicating its importance in organic synthesis and potential use as an intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of 2-fluoro-3-nitroaniline has been reported to involve the partial reduction of 2-fluoro-1,3-dinitrobenzene. This process leads to the formation of 2-fluoro-3-nitroaniline, while the total reduction of the same starting material yields 2-fluoro-1,3-phenylenediamine. The synthesis of related fluorinated compounds has been explored through various methods, including Rh(III)-catalyzed α-fluoroalkenylation of N-nitrosoanilines and radical nitration-debromination of α-bromo-α-fluoroalkenes, demonstrating the versatility of fluorinated nitro compounds as building blocks in organic synthesis .

Molecular Structure Analysis

The molecular structure of 2-fluoro-3-nitroaniline and related compounds has been investigated using NMR spectroscopy. The reported NMR parameters for 2-fluoro-3-nitroaniline, along with other fluorinated nitro compounds, provide valuable information on the electronic environment of the molecule, which is crucial for understanding its reactivity and interactions with other chemical species .

Chemical Reactions Analysis

2-Fluoro-3-nitroaniline can undergo various chemical reactions, leveraging its nitro and amino functional groups. The photoreaction of related compounds, such as 2-fluoro-4-nitroanisole, with amines has been studied, revealing dual mechanistic pathways involving different triplet excited states. These findings suggest that 2-fluoro-3-nitroaniline may also participate in similar photochemical processes, which could be exploited in synthetic applications . Additionally, the synthesis of fluorinated bicyclic nitroso acetals from fluoronitroalkenes indicates the potential of 2-fluoro-3-nitroaniline derivatives to serve as precursors in complex cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-fluoro-3-nitroaniline are closely related to its molecular structure. The presence of both electron-withdrawing nitro and electron-donating amino groups creates a unique electronic profile that influences its physical properties, such as solubility and melting point, as well as its chemical reactivity. The synthesis of related compounds, such as 3-fluoro-4-nitrophenol, involves steps like diazotization and nitration, which could also be applicable to 2-fluoro-3-nitroaniline, highlighting the compound's reactivity and potential for further functionalization .

Scientific Research Applications

  • Co-crystals of caffeine with substituted nitroanilines and nitrobenzoic acids: Structure–mechanical property and thermal studies

    • Application Summary : 2-Fluoro-3-nitroaniline is used in the synthesis of new co-crystals of caffeine with some halogenated nitroanilines and two nitrobenzoic acids . These co-crystals adopt a range of structures, namely two-dimensional (2D) flat layer, corrugated layer and 3D interlocked structures .
    • Methods of Application : The co-crystals are characterized by single crystal X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis and infrared spectroscopy .
    • Results or Outcomes : The series of crystals allowed the establishment of a structure–mechanical property relationship by using a simple mechanical deformation (qualitative) method .
  • Fluorometric Sensing and Detection of p-Nitroaniline by Mixed Metal (Zn, Ni) Tungstate Nanocomposite

    • Application Summary : A Ni-doped ZnWO4 mixed metal tungstate nanocomposite material was synthesized by the hydrothermal method and explored as a sensor for the fluorometric determination of p-nitroaniline (p-NA) .
    • Methods of Application : Transmission electron microscopy (TEM) was used for the elucidation of the optimized particle diameter. Scanning electron microscopy (SEM) was employed to observe the surface morphological changes in the material during the solid-state reactions .
    • Results or Outcomes : The material showed remarkably high sensitivity towards p-NA in a concentration range of 25–1000 μM, and the limit of detection (LOD) value was found to be 1.93 × 10 −8 M for ZnWO4, 2.17 × 10 −8 M for NiWO4, and 2.98 × 10 −8 M for ZnNiWO4, respectively .
  • Synthesis of ortho-Phenylenediamine

    • Application Summary : 2-Fluoro-3-nitroaniline can be used as a precursor in the synthesis of ortho-phenylenediamine .
    • Methods of Application : The specific methods of synthesis would depend on the reaction conditions and other reagents used. Typically, this involves a series of organic reactions including nitration, reduction, and diazotization .
    • Results or Outcomes : The outcome of this process is the production of ortho-phenylenediamine, which is a useful compound in the synthesis of various dyes and pharmaceuticals .
  • Preparation of Vat Dyes

    • Application Summary : 2-Fluoro-3-nitroaniline can be used in the preparation of vat dyes . Vat dyes are a class of dyes that are applied to fibers in a reduced, soluble form and then oxidized to the insoluble form in the fiber .
    • Methods of Application : The specific methods of preparation would depend on the type of vat dye being synthesized. This typically involves a series of organic reactions including condensation, cyclization, and oxidation .
    • Results or Outcomes : The outcome of this process is the production of vat dyes, which are used in the dyeing of textiles due to their excellent colorfastness properties .
  • Synthesis of Benzotriazoles

    • Application Summary : 2-Fluoro-3-nitroaniline can be used in the synthesis of chemicals called benzotriazoles . Benzotriazoles have various applications in different fields such as corrosion inhibitors, ultraviolet light absorbers, and pharmaceuticals .
    • Methods of Application : The specific methods of synthesis would depend on the reaction conditions and other reagents used. Typically, this involves a series of organic reactions .
    • Results or Outcomes : The outcome of this process is the production of benzotriazoles, which are useful compounds in various industries .
  • Preparation of Chemicals for Photography

    • Application Summary : 2-Fluoro-3-nitroaniline can be used to make chemicals that keep photos from fogging up . These chemicals are important in the development process of photographic films .
    • Methods of Application : The specific methods of preparation would depend on the type of chemical being synthesized. This typically involves a series of organic reactions .
    • Results or Outcomes : The outcome of this process is the production of chemicals that are used in the photography industry to improve the quality of developed photos .

Safety And Hazards

2-Fluoro-3-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-fluoro-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFSHIJLJGVNTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40175660
Record name 2-Fluoro-3-nitroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-nitroaniline

CAS RN

21397-11-5
Record name 2-Fluoro-3-nitrobenzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-3-nitroaniline
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Record name 2-Fluoro-3-nitroaniline
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Record name 2-fluoro-3-nitroaniline
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Record name 2-FLUORO-3-NITROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
M Hudlicky, HM Bell - Journal of Fluorine Chemistry, 1974 - Elsevier
… These findings increased our doubts about the correctness of the structure of the compound claimed as 2-fluoro-3-nitroaniline … we report the synthesis of authentic 2-fluoro-3nitroaniline …
Number of citations: 7 www.sciencedirect.com
J Yang, MA Shibu, L Kong, J Luo… - Journal of medicinal …, 2019 - ACS Publications
ZAK is a new promising target for discovery of drugs with activity against antihypertrophic cardiomyopathy (HCM). A series of 1,2,3-triazole benzenesulfonamides were designed and …
Number of citations: 18 pubs.acs.org
M Kamata, T Yamashita, T Imaeda… - Journal of Medicinal …, 2012 - ACS Publications
… Acetylation of 2-fluoro-3-nitroaniline (63), followed by reduction of the nitro group, provided compound 23. Hydrolysis of methyl 3-nitrobenzoate 65 gave carboxylic acid 66, which was …
Number of citations: 36 pubs.acs.org
MD McFarlane - 1988 - search.proquest.com
In Chapter I some of the chemical, biological and physical properties of purine analogues, particularly benzimidazole N-oxides, are briefly discussed. In Chapter II, the preparations of 4-…
Number of citations: 4 search.proquest.com
Q Gan, J Shang, B Kauffmann, Y Wang, F Bie, H Jiang - Tetrahedron, 2012 - Elsevier
… A solution of 2-fluoro-3-nitroaniline 14 (0.24 g, 1.5 mmol) in dioxane (10 mL) containing di-tert-butyl-dicarbonate (1.0 g, 4.6 mmol) was heated at 60 C for 3 days. The solvent was …
Number of citations: 11 www.sciencedirect.com
E Bellasio, G Cristiani - Journal of Medicinal Chemistry, 1969 - ACS Publications
I-Phenylformamidino-1-phenylthiocarbamide Hydrochloride. 1—Equimolecular quantities of phcnylcyanamide (6 g) in dry Fit.() and 1-phenylthioearbamide (S g) dissolved in acetone …
Number of citations: 11 pubs.acs.org
B Teng - 2023 - edoc.ub.uni-muenchen.de
… Compound 17: Dry DIEA (12.5 mL, 90.0 mmol, freshly distilled over CaH2) was added to a suspension of 2-fluoro-3-nitroaniline (12.77 g, 81.8 mmol) in pentanoic anhydride (17.8 mL, …
Number of citations: 2 edoc.ub.uni-muenchen.de
PK Srivastava, M Saleem - Journal of Medicinal Chemistry, 1969 - ACS Publications
I-Phenylformamidino-1-phenylthiocarbamide Hydrochloride. 1—Equimolecular quantities of phcnylcyanamide (6 g) in dry Fit.() and 1-phenylthioearbamide (S g) dissolved in acetone …
Number of citations: 3 pubs.acs.org
JM Blunck, PE Hughes, JG Scroggie - Journal of Medicinal …, 1969 - ACS Publications
Although the physiological properties of aziridines have been extensively investigated, especially in con-nection with the nitrogen mustards, there is no report in the literature regarding …
Number of citations: 6 pubs.acs.org
A Courtin - Helvetica Chimica Acta, 1983 - Wiley Online Library
… The fourth isomer, 3-amino-2-fluorobenzenesulfonic acid (2), was synthesized by sulfur dioxide treatment of the diazonium chloride derived from 2-fluoro-3-nitroaniline (21) to 2fluoro-3-…
Number of citations: 6 onlinelibrary.wiley.com

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